![molecular formula C13H16BO5- B13909823 1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909823.png)
1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate reagents. The reaction is carried out in solvents like polyethylene glycol (PEG) or diglyme at high temperatures to facilitate the nucleophilic ring-opening reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production of this compound.
化学反应分析
Types of Reactions
1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on its structure.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include benzyl bromide and other alkylating agents. The reactions are typically carried out in solvents like DMSO and under conditions that promote nucleophilic substitution .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reaction with benzyl bromide can yield monobenzyl-DABCO products .
科学研究应用
1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has several scientific research applications, including:
作用机制
The mechanism of action of 1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its ability to act as a nucleophilic catalyst. The compound’s structure allows it to facilitate various chemical reactions by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved in its action are primarily related to its role as a catalyst in organic synthesis.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally similar compound used as a catalyst in organic synthesis.
Quinuclidine: Another bicyclic compound with similar reactivity but different structural features.
Uniqueness
1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is unique due to its specific functional groups and the presence of a boron atom in its structure. This gives it distinct reactivity and stability compared to other similar compounds .
属性
分子式 |
C13H16BO5- |
|---|---|
分子量 |
263.08 g/mol |
IUPAC 名称 |
methyl 4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)benzoate |
InChI |
InChI=1S/C13H16BO5/c1-13-7-17-14(18-8-13,19-9-13)11-5-3-10(4-6-11)12(15)16-2/h3-6H,7-9H2,1-2H3/q-1 |
InChI 键 |
UHFUVWMBBIMLRA-UHFFFAOYSA-N |
规范 SMILES |
[B-]12(OCC(CO1)(CO2)C)C3=CC=C(C=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)
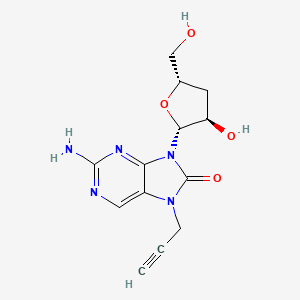
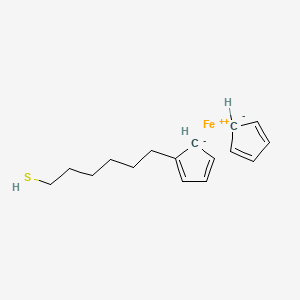
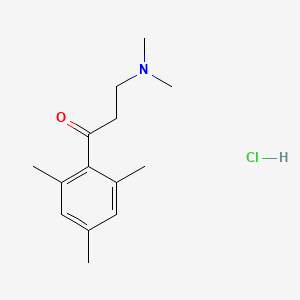
![2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)](/img/structure/B13909751.png)

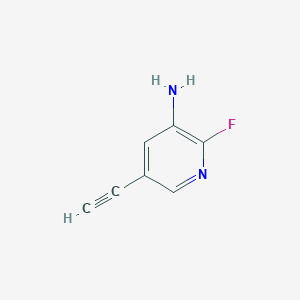
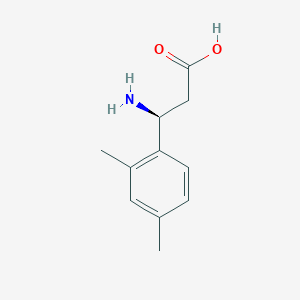
![Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B13909781.png)
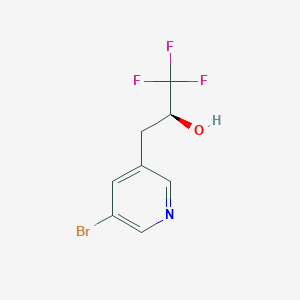
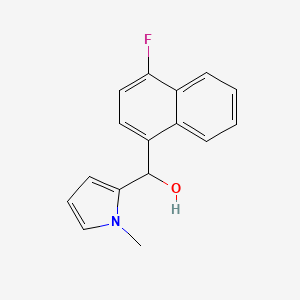

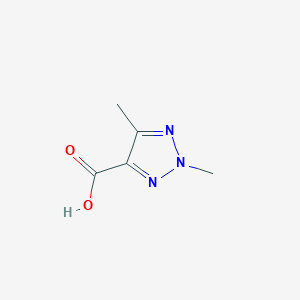
![2-(7-Azabicyclo[2.2.1]heptan-7-YL)ethanol oxalic acid](/img/structure/B13909813.png)
